molecular formula C20H17FN4O3S2 B2956976 N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide CAS No. 478029-13-9

N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide

Cat. No.: B2956976
CAS No.: 478029-13-9
M. Wt: 444.5
InChI Key: RQJGWRSDOVIJRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole ring and a thieno[2,3-b]pyridine moiety. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. Thieno[2,3-b]pyridine is a polycyclic heteroarene that is a fusion of thiophene and pyridine rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thieno[2,3-b]pyridine rings in separate steps, followed by their coupling. The exact synthetic route would depend on the specific substituents and their compatibility with the reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thieno[2,3-b]pyridine rings, along with the various substituents. The exact structure would depend on the specific positions and orientations of these substituents .


Chemical Reactions Analysis

As an organic compound, this molecule could participate in a variety of chemical reactions. The pyrrole ring, for example, can undergo electrophilic substitution reactions. The thieno[2,3-b]pyridine moiety might also be reactive, depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and thieno[2,3-b]pyridine rings might confer aromatic stability. The specific substituents could also influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJGWRSDOVIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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